3-(Thiazol-5-yl)propanal
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Overview
Description
3-(Thiazol-5-yl)propanal is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
The synthesis of 3-(Thiazol-5-yl)propanal typically involves the reaction of thiazole derivatives with appropriate aldehydes. One common method is the reaction of thiazole with propanal under specific conditions to yield the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
3-(Thiazol-5-yl)propanal can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(Thiazol-5-yl)propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Compounds containing thiazole rings are explored for their therapeutic potential in treating various diseases.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Thiazol-5-yl)propanal involves its interaction with specific molecular targets. Thiazole derivatives can bind to enzymes and receptors, modulating their activity. For example, some thiazole compounds inhibit enzymes involved in DNA synthesis, leading to anticancer effects. The exact pathways and targets depend on the specific structure and functional groups of the thiazole derivative .
Comparison with Similar Compounds
3-(Thiazol-5-yl)propanal can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its specific structure, which allows for unique interactions and reactions compared to other thiazole derivatives .
Properties
Molecular Formula |
C6H7NOS |
---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
3-(1,3-thiazol-5-yl)propanal |
InChI |
InChI=1S/C6H7NOS/c8-3-1-2-6-4-7-5-9-6/h3-5H,1-2H2 |
InChI Key |
NVLQFEXDCYJOPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)CCC=O |
Origin of Product |
United States |
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